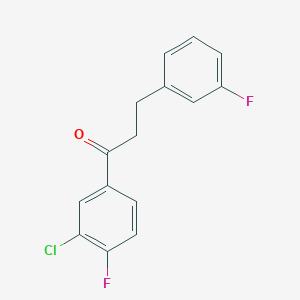

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone

Übersicht

Beschreibung

3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone: is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 3-fluorobenzoyl chloride and 3-chloro-4-fluorobenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Major Products Formed:

Oxidation: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)benzoic acid.

Reduction: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a precursor in synthesizing various pharmaceutical agents. Its halogenated nature can enhance the binding affinity to biological targets, making it useful in drug discovery processes aimed at developing new therapeutics.

- Biological Activity Studies : Research indicates that compounds similar to 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone can interact with proteins involved in metabolic pathways, potentially influencing enzyme activities such as superoxide dismutase in mitochondria .

Organic Synthesis

- Intermediate in Synthesis : This compound is utilized as an intermediate in synthesizing more complex organic molecules through reactions like Friedel-Crafts acylation, which can produce derivatives with enhanced properties.

- Reactivity Studies : The presence of halogens affects the reactivity profile of the compound, making it suitable for various organic transformations, including nucleophilic substitutions and coupling reactions.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used in producing specialty chemicals, which are crucial for manufacturing high-performance materials.

- Material Science : The compound's unique properties allow it to be incorporated into polymers and other materials that require specific thermal and mechanical characteristics.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound through varying reaction conditions in Friedel-Crafts acylation processes. The researchers achieved yields greater than 90% by controlling temperature and using anhydrous solvents .

Case Study 2: Biological Interaction Analysis

Research examining the interaction of this compound with cellular enzymes highlighted its potential role in modulating metabolic pathways. The findings suggested that the fluorine substituents significantly affect the binding interactions with target proteins, leading to altered biological responses.

Wirkmechanismus

The mechanism of action of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards specific targets. The compound can inhibit or activate enzymes by forming stable complexes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-4’-fluoropropiophenone

- 3-Chloro-4-fluorophenylpiperazine

- 3-Chloro-4-fluorophenol

Comparison:

- 3-Chloro-4’-fluoropropiophenone: Similar in structure but lacks the additional fluoro substituent on the phenyl ring. It has different reactivity and applications.

- 3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with different pharmacological properties and applications.

- 3-Chloro-4-fluorophenol: Used in the synthesis of flavone and xanthone derivatives, with distinct chemical properties and applications.

Uniqueness: 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to the presence of multiple halogen substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.

Biologische Aktivität

3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone, identified by its CAS number 898767-29-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

The molecular formula of this compound is C15H11ClF2O. It features a propiophenone structure with chlorine and fluorine substituents, which may influence its reactivity and biological interactions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related analogues suggest that they can modulate estrogen receptor activity and inhibit aromatase, an enzyme involved in estrogen synthesis, which is crucial for certain breast cancers . The dual action of inhibiting aromatase while modulating estrogen receptors may provide therapeutic benefits in treating hormone-dependent cancers.

Neurotoxicity Studies

In vitro studies have highlighted the neurotoxic potential of various substituted phenethylamines. Although specific data on this compound is limited, similar compounds have shown concentration-dependent cytotoxic effects on neuronal cell lines. Mechanisms of toxicity often include mitochondrial dysfunction and oxidative stress . These findings suggest caution in the therapeutic application of this compound without thorough neurotoxicity assessments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical in predicting the biological activity of chemical compounds. For this compound, the presence of halogen atoms (chlorine and fluorine) may enhance lipophilicity and influence binding affinity to biological targets. Studies on related compounds indicate that modifications in substituent positions can significantly alter their biological profiles .

Case Studies

- Aromatase Inhibition : A study on norendoxifen analogues revealed that structural modifications could enhance aromatase inhibitory activity. The introduction of specific functional groups showed improved binding affinity for estrogen receptors, suggesting that similar strategies could be applied to optimize this compound for anticancer applications .

- Neurotoxicity Assessment : In a comparative analysis of substituted phenethylamines, compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity in neuronal cultures. The study emphasized the importance of evaluating mitochondrial health and oxidative stress markers to understand potential neurotoxic effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Norendoxifen | Aromatase Inhibition | 5.3 | Inhibits aromatase; modulates estrogen receptors |

| 2C-T-7 | Neurotoxicity | N/A | Induces mitochondrial dysfunction |

| 3-Fluorophenyl Propiophenone Analog | Anticancer | Varies | Estrogen receptor modulation |

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-13-9-11(5-6-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVZMNXHPGDDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644537 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-29-8 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.